Benzeneethanamine, 4-bromo-N-ethyl-2,5-dimethoxy-
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Overview
Description
N-ethyl 2C-B (hydrochloride) is a synthetic compound belonging to the phenethylamine class. It is known for its psychedelic effects and is used primarily as a recreational designer drug. The compound was first synthesized in the 1990s and identified as a new psychoactive substance in Finland in 2007 . It is specifically listed as an illegal drug in Finland and controlled under analogue provisions in several other jurisdictions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl 2C-B (hydrochloride) involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene. This intermediate is then reduced to 2,5-dimethoxyphenethylamine, which is subsequently brominated to form 2C-B. The final step involves the ethylation of 2C-B to produce N-ethyl 2C-B, followed by conversion to its hydrochloride salt .
Industrial Production Methods
Industrial production methods for N-ethyl 2C-B (hydrochloride) are not well-documented due to its status as a controlled substance. the general approach would involve large-scale synthesis using the same synthetic routes described above, with appropriate safety and regulatory measures in place.
Chemical Reactions Analysis
Types of Reactions
N-ethyl 2C-B (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert the nitro group in intermediates to an amine group.
Substitution: Bromination and ethylation are key substitution reactions in its synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Bromine is used for bromination, and ethyl iodide or ethyl bromide for ethylation.
Major Products
The major products formed from these reactions include 2,5-dimethoxy-beta-nitrostyrene, 2,5-dimethoxyphenethylamine, 2C-B, and finally N-ethyl 2C-B (hydrochloride) .
Scientific Research Applications
N-ethyl 2C-B (hydrochloride) is primarily used in scientific research to study its pharmacological effects and potential therapeutic applications. Research areas include:
Chemistry: Studying its synthesis and chemical properties.
Biology: Investigating its effects on biological systems, particularly the central nervous system.
Medicine: Exploring its potential therapeutic uses, although its psychoactive properties limit its medical applications.
Industry: Limited industrial applications due to its controlled status.
Mechanism of Action
N-ethyl 2C-B (hydrochloride) exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2A receptor. It acts as a partial agonist, leading to altered perception and mood. The compound’s psychedelic effects are attributed to its ability to modulate serotonin signaling pathways in the brain .
Comparison with Similar Compounds
Similar Compounds
2C-B: The parent compound, known for its psychedelic effects.
N-methyl-2C-B: A methylated derivative with similar but less potent effects.
N,N-dimethyl-2C-B: Another derivative with reduced potency compared to 2C-B.
25B-NBOMe: A highly potent derivative with a much higher binding affinity for the 5-HT2A receptor.
Uniqueness
N-ethyl 2C-B (hydrochloride) is unique due to its specific ethyl substitution, which alters its pharmacological profile compared to other derivatives. It has a lower affinity for the 5-HT2A receptor compared to 25B-NBOMe but retains significant psychedelic effects .
Properties
CAS No. |
155639-24-0 |
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Molecular Formula |
C12H18BrNO2 |
Molecular Weight |
288.18 g/mol |
IUPAC Name |
2-(4-bromo-2,5-dimethoxyphenyl)-N-ethylethanamine |
InChI |
InChI=1S/C12H18BrNO2/c1-4-14-6-5-9-7-12(16-3)10(13)8-11(9)15-2/h7-8,14H,4-6H2,1-3H3 |
InChI Key |
FTXAZQUDSNEXMB-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCC1=CC(=C(C=C1OC)Br)OC |
Origin of Product |
United States |
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